molecular formula C13H15F3O2 B13080560 2,2,2-Trifluoro-1-(2-isobutoxy-5-methylphenyl)ethanone CAS No. 1443332-77-1

2,2,2-Trifluoro-1-(2-isobutoxy-5-methylphenyl)ethanone

Cat. No.: B13080560
CAS No.: 1443332-77-1
M. Wt: 260.25 g/mol
InChI Key: YBPYDJQQKCFTOC-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-isobutoxy-5-methylphenyl)ethanone is an organic compound with the molecular formula C13H15F3O2 It is a trifluoromethyl ketone derivative, characterized by the presence of a trifluoromethyl group attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2-isobutoxy-5-methylphenyl)ethanone typically involves the reaction of 2-isobutoxy-5-methylbenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the reaction under optimized conditions, and the purification of the final product using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2-isobutoxy-5-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,2,2-Trifluoro-1-(2-isobutoxy-5-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-isobutoxy-5-methylphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-(4-methylphenyl)ethanone: Similar structure but with a different substitution pattern on the aromatic ring.

    2,2,2-Trifluoro-1-(3-isobutoxy-5-methylphenyl)ethanone: Similar structure with a different position of the isobutoxy group.

Uniqueness

2,2,2-Trifluoro-1-(2-isobutoxy-5-methylphenyl)ethanone is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the trifluoromethyl group imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

CAS No.

1443332-77-1

Molecular Formula

C13H15F3O2

Molecular Weight

260.25 g/mol

IUPAC Name

2,2,2-trifluoro-1-[5-methyl-2-(2-methylpropoxy)phenyl]ethanone

InChI

InChI=1S/C13H15F3O2/c1-8(2)7-18-11-5-4-9(3)6-10(11)12(17)13(14,15)16/h4-6,8H,7H2,1-3H3

InChI Key

YBPYDJQQKCFTOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(C)C)C(=O)C(F)(F)F

Origin of Product

United States

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